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Introduction
Flusilazole, an organosilicon fungicide, represents a significant advancement in the control of

a broad spectrum of fungal pathogens affecting major agricultural crops. Developed and

introduced by DuPont, its unique chemical structure and mode of action as a sterol 14α-

demethylase inhibitor (DMI) have made it an effective tool for disease management worldwide.

[1] This technical guide provides a comprehensive overview of the discovery, development, and

fungicidal properties of Flusilazole, with a focus on the experimental methodologies and key

data that underpin its scientific foundation.

Discovery and Development History
First reported in 1984, Flusilazole (coded as DPX-H6573) was invented by DuPont Crop

Protection.[1][2] Its development was part of a broader research initiative in the 1970s and

1980s that focused on the synthesis and screening of novel triazole compounds for fungicidal

activity. The introduction of a silicon atom into the molecular structure was a key innovation that

distinguished Flusilazole from other triazole fungicides and contributed to its potent and broad-

spectrum efficacy. The development process, from initial discovery to commercialization,

followed a rigorous pathway of synthesis, screening, field trials, and toxicological and

environmental impact assessments. While the specific internal workflow of DuPont is

proprietary, a generalized experimental workflow for the development of a fungicide like

Flusilazole is illustrated below.
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A generalized workflow for the discovery and development of a novel fungicide.

Chemical Synthesis
Flusilazole, with the chemical name bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-1-

ylmethyl)silane, is synthesized through a multi-step process involving organosilicon and triazole

chemistry.[2] A general and efficient synthesis method involves the reaction of a

chloromethylsilane precursor with a salt of 1,2,4-triazole.

A described method for the preparation of Flusilazole involves the substitution reaction of

1,2,4-triazole salt with bis(4-fluorophenyl)methyl(chloromethyl)silane.[3] The reaction can be

carried out in an organic solvent in the presence of a phase-transfer catalyst.[3] For instance,

1,2,4-triazole potassium salt can be reacted with bis(4-fluorophenyl)methyl(chloromethyl)silane

in xylene with a phase-transfer catalyst like tetrabutylammonium chloride.[3] The mixture is

heated and stirred for several hours to yield Flusilazole.[3]

Physicochemical Properties
Flusilazole is a white to off-white crystalline solid with the following properties:
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Property Value Reference

Molecular Formula C₁₆H₁₅F₂N₃Si [1]

Molecular Weight 315.39 g/mol [1]

Melting Point 53.2 ± 0.06 °C

Vapor Pressure Low [4]

Water Solubility
Low, unaffected by pH in the

range of 5-9
[4]

Octanol/Water Partition

Coefficient (log Kow)
3.7

Hydrolytic Stability
Stable at pH 5, 7, and 9 at

25°C
[4]

Mode of Action: Inhibition of Ergosterol
Biosynthesis
Flusilazole is a systemic fungicide with both protective and curative action.[2] Its mode of

action is the inhibition of sterol biosynthesis, specifically targeting the enzyme C14-

demethylase (cytochrome P450 monooxygenase).[1] This enzyme is crucial for the conversion

of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition

of C14-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated

sterol precursors, which disrupts the structure and function of the fungal cell membrane,

ultimately leading to the cessation of fungal growth.
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Inhibition of the ergosterol biosynthesis pathway by Flusilazole.

Fungicidal Activity
Flusilazole exhibits a broad spectrum of activity against a wide range of phytopathogenic

fungi, including species from the Ascomycetes, Basidiomycetes, and Deuteromycetes. It is

particularly effective against powdery mildews, rusts, and various leaf spot diseases.
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In Vitro Fungicidal Efficacy
The in vitro fungicidal activity of Flusilazole is typically determined by measuring the inhibition

of mycelial growth of the target fungi on an amended agar medium. The effective concentration

required to inhibit growth by 50% (EC₅₀) is a standard measure of fungicide potency.

Fungal Pathogen Host EC₅₀ (µg/mL) Reference

Botrytis cinerea Various 0.021 - 0.372 [5]

Sclerotinia

sclerotiorum
Various 0.0227 - 0.3436 [6]

Alternaria alternata Soybean 0.0040 - 0.0053 [6]

Experimental Protocols
Mycelial Growth Inhibition Assay (EC₅₀ Determination)
Objective: To determine the concentration of Flusilazole that inhibits the mycelial growth of a

target fungus by 50%.

Materials:

Pure culture of the target fungus

Potato Dextrose Agar (PDA) or other suitable growth medium

Flusilazole stock solution of known concentration (typically in a solvent like DMSO)

Sterile petri dishes (90 mm)

Sterile cork borer (5-7 mm diameter)

Incubator

Procedure:

Preparation of Fungicide-Amended Media:
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Autoclave the PDA medium and cool it to approximately 45-50°C in a water bath.

Prepare a series of dilutions of the Flusilazole stock solution.

Add the appropriate volume of each Flusilazole dilution to the molten PDA to achieve the

desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the

solvent (e.g., DMSO) should also be prepared.

Pour the amended and control media into sterile petri dishes and allow them to solidify.

Inoculation:

From the growing edge of an actively growing culture of the target fungus, take a mycelial

plug using a sterile cork borer.

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended

and control plate.

Incubation:

Incubate the plates at the optimal temperature for the growth of the target fungus (typically

20-25°C) in the dark.

Data Collection:

Measure the colony diameter of the fungal growth in two perpendicular directions at

regular intervals until the fungal growth in the control plate has reached a significant

portion of the plate.

Calculate the average colony diameter for each concentration.

Data Analysis:

Calculate the percentage of mycelial growth inhibition for each concentration relative to

the control using the formula:

Inhibition (%) = [(C - T) / C] x 100
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Where C is the average colony diameter of the control and T is the average colony

diameter of the treatment.

Plot the percentage of inhibition against the logarithm of the Flusilazole concentration.

Determine the EC₅₀ value by probit analysis or by fitting a dose-response curve to the

data.

Determination of Ergosterol Content in Fungal Mycelia
Objective: To quantify the ergosterol content in fungal mycelia to assess the impact of

Flusilazole on its biosynthesis.

Materials:

Fungal mycelia (treated with Flusilazole and untreated control)

Potassium hydroxide (KOH)

Methanol

n-Hexane

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Ergosterol standard

Procedure:

Saponification:

Harvest and lyophilize the fungal mycelia.

To a known weight of dried mycelia, add a solution of KOH in methanol.

Reflux the mixture at 80-90°C for 1-2 hours to saponify the lipids and release the

ergosterol.

Extraction:
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After cooling, add water and n-hexane to the mixture.

Vortex vigorously to extract the ergosterol into the n-hexane layer.

Separate the n-hexane layer and repeat the extraction process on the aqueous layer.

Combine the n-hexane extracts and evaporate to dryness under a stream of nitrogen.

HPLC Analysis:

Redissolve the dried extract in a suitable solvent for HPLC (e.g., methanol or isopropanol).

Inject the sample into the HPLC system equipped with a C18 reverse-phase column.

Use a mobile phase such as methanol or acetonitrile/water.

Detect ergosterol by its UV absorbance at approximately 282 nm.

Quantification:

Prepare a standard curve using known concentrations of the ergosterol standard.

Quantify the ergosterol content in the samples by comparing the peak area to the standard

curve.

Toxicological Profile
Flusilazole has been subject to extensive toxicological evaluation. It is classified as slightly to

moderately toxic upon acute oral administration in rats.[7] Studies have shown that at high

doses, Flusilazole can cause developmental toxicity in rodents.[8] The toxicological data for

Flusilazole is derived from a series of standardized tests, often following OECD guidelines.

Representative Protocol: Developmental Toxicity Study
(based on OECD Guideline 414)
Objective: To assess the potential of Flusilazole to cause adverse effects on the pregnant

female and the developing embryo and fetus.
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Test System: Typically, the rat is used as the test species.

Procedure:

Dosing:

Pregnant female rats are administered Flusilazole daily by gavage during the period of

major organogenesis (e.g., gestation days 6 through 15).

At least three dose levels and a concurrent control group (vehicle only) are used. The

doses are selected based on preliminary range-finding studies.

Maternal Observations:

Animals are observed daily for clinical signs of toxicity.

Body weight and food consumption are recorded throughout the study.

Fetal Evaluation:

On the day before expected parturition, the dams are euthanized, and a caesarean

section is performed.

The uterus is examined for the number of implantations, resorptions, and live and dead

fetuses.

Fetuses are weighed and examined for external, visceral, and skeletal malformations and

variations.

Environmental Fate
The environmental fate of Flusilazole has been studied to understand its persistence and

mobility in soil and water. It is known to be persistent in soil under certain conditions. The

methodologies for these studies generally follow standardized guidelines, such as those from

the OECD.
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Representative Protocol: Aerobic and Anaerobic
Transformation in Soil (based on OECD Guideline 307)
Objective: To determine the rate and route of degradation of Flusilazole in soil under both

aerobic and anaerobic conditions.

Procedure:

Test System:

Fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH)

are used.

The test is typically conducted using ¹⁴C-labeled Flusilazole to facilitate the tracking of the

parent compound and its transformation products.

Incubation:

The soil is treated with the test substance and incubated in the dark at a constant

temperature (e.g., 20°C) and moisture content.

For aerobic conditions, the soil is incubated in flasks that allow for the continuous flow of

air. Evolved ¹⁴CO₂ is trapped to measure mineralization.

For anaerobic conditions, the soil is first incubated aerobically and then flooded with water

and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

Sampling and Analysis:

Soil samples are taken at various time intervals and extracted with appropriate solvents.

The extracts are analyzed by techniques such as HPLC and Liquid Scintillation Counting

(LSC) to determine the concentration of Flusilazole and its transformation products over

time.

A mass balance is performed to account for all the applied radioactivity.

Data Analysis:
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The degradation kinetics of Flusilazole are determined, and the half-life (DT₅₀) is

calculated.

The major transformation products are identified and their formation and decline are

monitored.

Representative Protocol: Adsorption/Desorption in Soil
(based on OECD Guideline 106)
Objective: To determine the extent to which Flusilazole adsorbs to soil particles and its

potential for leaching.

Procedure:

Test System:

A batch equilibrium method is used with several different soil types.

A solution of Flusilazole in a calcium chloride solution is prepared.

Adsorption Phase:

Known amounts of soil are equilibrated with the Flusilazole solution for a defined period

with shaking.

The soil suspension is then centrifuged, and the concentration of Flusilazole remaining in

the supernatant is measured.

The amount of Flusilazole adsorbed to the soil is calculated by the difference between the

initial and final concentrations in the solution.

Desorption Phase:

The supernatant from the adsorption phase is replaced with a fresh calcium chloride

solution.

The soil is resuspended and equilibrated again to determine the amount of Flusilazole
that desorbs from the soil particles.
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Data Analysis:

The adsorption (Kd) and soil organic carbon-water partitioning (Koc) coefficients are

calculated. These values provide an indication of the mobility of Flusilazole in soil.

Conclusion
Flusilazole remains a valuable tool in modern agriculture due to its potent and broad-spectrum

fungicidal activity. Its discovery and development exemplify a structured approach to

agrochemical innovation, from rational chemical design to rigorous safety and environmental

assessment. The detailed understanding of its mode of action, centered on the inhibition of

ergosterol biosynthesis, continues to inform resistance management strategies and the

development of new antifungal agents. The experimental protocols outlined in this guide

provide a framework for the continued evaluation of Flusilazole and other fungicides, ensuring

a robust scientific basis for their safe and effective use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1673485#flusilazole-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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